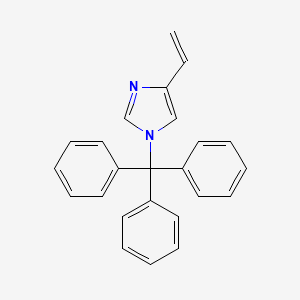

1-trityl-4-vinyl-1H-imidazole

Descripción

Contextual Significance of Imidazole (B134444) Heterocycles in Contemporary Synthetic Strategies

Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active molecules and functional materials. rsc.orgbiomedpharmajournal.orgajrconline.org This heterocycle is a key component in natural products like the amino acid histidine and nucleic acids. biomedpharmajournal.orgsciencepublishinggroup.com The unique electronic properties and the ability of the imidazole ring to participate in hydrogen bonding contribute to its widespread presence in medicinal chemistry. ajrconline.org Consequently, the development of new synthetic methods for creating substituted imidazoles is a crucial area of research. rsc.orgrsc.org The imidazole scaffold is found in numerous pharmaceuticals, agrochemicals, dyes for solar cells, and catalysts, highlighting its broad utility. rsc.org

The amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, along with its high polarity, endows compounds containing this moiety with favorable pharmacokinetic properties. biomedpharmajournal.org Synthetic chemists have developed various strategies to construct and modify the imidazole core, including the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, ammonia, and an aldehyde. ajrconline.org

Role of Vinyl Imidazoles as Versatile Building Blocks and Synthetic Intermediates

Vinyl imidazoles are a subclass of imidazole derivatives that possess a reactive vinyl group attached to the imidazole ring. This functional group opens up a plethora of synthetic possibilities, allowing for further molecular elaboration through various chemical transformations. The vinyl group can participate in polymerization reactions, making these compounds useful in materials science for the synthesis of polymers and copolymers. cymitquimica.com

Furthermore, vinyl imidazoles are valuable intermediates in cycloaddition reactions, particularly the Diels-Alder reaction. acs.orgcore.ac.uk In these reactions, the vinylimidazole can act as a diene, reacting with a dienophile to form more complex cyclic structures. acs.org For instance, various 4-vinylimidazole derivatives readily react with N-phenylmaleimide under mild thermal conditions to yield a single cycloadduct. acs.org The reactivity of the vinyl group, combined with the inherent properties of the imidazole ring, makes vinyl imidazoles powerful building blocks in the synthesis of intricate molecules. rsc.org

Overview of the Trityl Protecting Group's Strategic Application in Imidazole Chemistry

The trityl (triphenylmethyl, Tr) group is a bulky and sterically demanding protecting group that plays a crucial role in the selective functionalization of imidazole. up.ac.za In the context of imidazole chemistry, the trityl group is typically attached to one of the nitrogen atoms of the imidazole ring. This protection strategy is vital because it allows for regioselective reactions at other positions of the imidazole ring, particularly at the C-2 position, which would otherwise be difficult to achieve. up.ac.za

The trityl group offers several advantages. It is stable under a variety of reaction conditions, yet it can be removed under specific, often acidic, conditions. researchgate.netug.edu.pl Its steric bulk can also direct the outcome of reactions, preventing undesired side reactions and influencing stereoselectivity. acs.org The use of the trityl group has been instrumental in the synthesis of 2-substituted imidazoles by facilitating the lithiation at the C-2 position, followed by reaction with various electrophiles. up.ac.za While other protecting groups for imidazole exist, the trityl group remains a popular choice due to its ready availability and proven effectiveness. up.ac.za Under thermal conditions, trityl-protected imidazoles have been observed to undergo sterically driven N→N migrations, a key step in certain domino reaction sequences. acs.org

Interactive Data Table: Properties of 1-Trityl-4-vinyl-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀N₂ | chemscene.comechemi.com |

| Molecular Weight | 336.43 g/mol | chemscene.com |

| CAS Number | 86803-29-4 | chemscene.comechemi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethenyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDQHLJKQOFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461770 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86803-29-4 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trityl 4 Vinyl 1h Imidazole

Precursor Synthesis: 4(5)-Vinylimidazole

The accessibility of 4(5)-vinylimidazole is crucial for the synthesis of its N-protected derivatives. Several methods have been developed for its preparation, with the most prominent routes starting from readily available precursors such as urocanic acid or involving the construction of the vinyl group on a pre-existing imidazole (B134444) scaffold.

Synthetic Routes from Urocanic Acid

A well-established method for the synthesis of 4(5)-vinylimidazole is the thermal decarboxylation of urocanic acid. This reaction proceeds by heating urocanic acid under vacuum at elevated temperatures, typically around 220°C, leading to the elimination of carbon dioxide and the formation of the desired vinylimidazole. researchgate.net This method is attractive due to the commercial availability of urocanic acid, a natural product. However, the high temperature required can sometimes lead to polymerization or side reactions, necessitating careful control of the reaction conditions.

Table 1: Synthesis of 4(5)-Vinylimidazole from Urocanic Acid

| Starting Material | Reaction Conditions | Product | Yield |

|---|

Preparative Methods from 4-Iodoimidazoles

The introduction of a vinyl group onto a pre-functionalized imidazole ring, such as a 4-iodoimidazole (B15931) derivative, represents a versatile synthetic strategy. Palladium-catalyzed cross-coupling reactions, such as the Stille or Heck reaction, are powerful tools for the formation of carbon-carbon bonds. In principle, 4-iodoimidazole or a suitably protected derivative could be coupled with a vinylating agent, like vinyltributylstannane (in a Stille coupling) or ethylene (B1197577) (in a Heck-type reaction), to afford 4-vinylimidazole. While the general applicability of these reactions to aryl halides is well-documented, specific examples and optimized conditions for the vinylation of 4-iodoimidazoles are not detailed in the provided search results. This approach offers the potential for a more controlled and milder synthesis compared to the high-temperature decarboxylation of urocanic acid.

Practical Multigram Synthesis Procedures for Laboratory and Industrial Scale

For the practical application of 4(5)-vinylimidazole in larger-scale preparations, efficient and scalable synthetic routes are essential. A reported practical multigram synthesis of 4(5)-vinylimidazole starts from imidazole-4-carboxaldehyde. This method involves the protection of the imidazole nitrogen, followed by a Wittig reaction to introduce the vinyl group, and subsequent deprotection. This multi-step approach allows for better control over the reaction and purification of intermediates, making it suitable for producing significant quantities of the desired product.

Selective N-Protection Strategies for Vinyl Imidazoles

Due to the presence of two reactive nitrogen atoms in the imidazole ring of 4(5)-vinylimidazole (a tautomeric mixture of 4-vinyl-1H-imidazole and 5-vinyl-1H-imidazole), regioselective N-protection is a critical step in many of its applications. The bulky trityl (triphenylmethyl) group is often employed as a protecting group, which typically directs substitution to the less sterically hindered N-1 position of the 4-vinyl tautomer.

Direct Tritylation of 4(5)-Vinylimidazole

The most straightforward method for the synthesis of 1-trityl-4-vinyl-1H-imidazole is the direct reaction of 4(5)-vinylimidazole with a tritylating agent, such as trityl chloride. umich.edu The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The steric bulk of the trityl group favors the formation of the 1,4-disubstituted isomer over the 1,5-isomer. A reported procedure using sodium ethanolate (B101781) in ethanol (B145695) at ambient temperature afforded the product in high yield. chemicalbook.com

Table 2: Direct Tritylation of 4(5)-Vinylimidazole

| Starting Material | Reagent | Base/Solvent | Conditions | Product | Yield | Reference |

|---|

Regioselective Protection via Alkylation-Isomerization Sequences

While direct tritylation is often effective, achieving high regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles can sometimes be challenging. In such cases, multi-step sequences involving an initial alkylation followed by an isomerization can be employed to favor the formation of the thermodynamically more stable isomer. For vinylimidazoles, such a strategy could potentially involve an initial, non-selective alkylation to yield a mixture of N-1 and N-3 (for the 5-vinyl tautomer) substituted products, followed by a thermodynamically controlled isomerization to enrich the desired 1,4-isomer. However, specific examples of such alkylation-isomerization sequences for the synthesis of this compound are not detailed in the available literature. General principles of regioselective N-alkylation of imidazoles suggest that the choice of solvent, base, and reaction temperature can influence the isomeric ratio. rsc.orgnih.govnih.gov

Sterically Controlled Trityl Protection of Substituted Imidazoles

The introduction of a trityl (triphenylmethyl) group onto a substituted imidazole ring is a critical step in the synthetic pathway towards this compound and related compounds. The regioselectivity of this N-alkylation is profoundly influenced by steric and electronic factors, a principle that can be strategically employed to achieve the desired isomer.

The bulky nature of the trityl group plays a pivotal role in directing its attachment to a specific nitrogen atom in an unsymmetrical imidazole ring. Generally, the trityl group will preferentially bond to the less sterically hindered nitrogen atom. This is a direct consequence of the significant steric repulsion that would occur between the three phenyl rings of the trityl group and any substituents present on the imidazole ring, particularly at the adjacent C-2 and C-5 positions.

In the case of the imidazole anion, the electronic nature of the substituents also governs the site of tritylation. Electron-withdrawing groups on the imidazole ring tend to decrease the nucleophilicity of the nearby nitrogen atom, thereby favoring the reaction at the more remote and less electronically deactivated nitrogen. As the steric bulk of either the substituent on the imidazole ring or the alkylating agent itself increases, the preference for substitution at the less hindered nitrogen becomes more pronounced.

A practical illustration of this principle can be seen in the N-alkylation of 4-substituted imidazoles. For instance, the synthesis of 1-trityl-4-bromo-1H-imidazole, a potential precursor, would be expected to yield the N-1 isomer predominantly. The large trityl group would face significant steric hindrance from the bromine atom at the 4-position if it were to attack the N-3 position. This sterically driven regioselectivity is a key tool for chemists to control the outcome of the synthesis of specifically substituted imidazoles.

One of the well-established methods for the synthesis of this compound involves the dehydrobromination of a precursor, 1-triphenylmethyl-4-(2-bromoethyl)imidazole. This elimination reaction is effectively carried out using a base, with sodium ethanolate in ethanol being a reported reagent system. The reaction proceeds at ambient temperature overnight and has been reported to yield the desired product in high purity.

The following table summarizes the key aspects of this synthetic step, based on published research findings.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| 1-triphenylmethyl-4-(2-bromoethyl)imidazole | Sodium ethanolate | Ethanol | Ambient | Overnight | This compound | 95% | Altman & Wilchek, 1988 |

This table is based on data reported in the Journal of Heterocyclic Chemistry.

The synthesis of the precursor, 1-triphenylmethyl-4-(2-bromoethyl)imidazole, is itself a multi-step process that relies on the initial sterically controlled tritylation of a suitably substituted imidazole. The careful selection of protecting groups and reaction conditions is paramount to achieving a successful and high-yielding synthesis of the target molecule, this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Trityl 4 Vinyl 1h Imidazole

Addition Reactions to the Vinyl Moiety

The vinyl group of 1-trityl-4-vinyl-1H-imidazole is susceptible to addition reactions, where the double bond is converted into a single bond by the addition of various reagents.

The vinyl group can undergo the addition of halogens. For instance, reactions with reagents that can deliver both a fluorine and a bromine atom (FBr addition) are possible. The addition of halogens to vinyl groups can proceed through either a radical or an ionic mechanism, and the predominant pathway can depend on the specific halogenating agent used. nih.gov

The regioselectivity of addition reactions to the vinyl group of this compound is an important consideration. In many electrophilic additions to alkenes, the reaction proceeds according to Markovnikov's rule, which states that the electrophilic atom adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation intermediate. youtube.com

Theoretical studies on the Markovnikov addition of imidazole (B134444) to vinyl acetate (B1210297) have shown that both the cation and anion of an ionic liquid catalyst can play significant roles in decreasing the activation barrier and increasing the selectivity of the addition. nih.gov While this study was on imidazole itself, the principles can be extended to substituted vinylimidazoles. The stability of the carbocation intermediate is the key factor determining the regioselectivity. youtube.com

This compound is known to be reactive with oxidizing agents and hydrogen fluoride (B91410). ruixibiotech.combiosynth.com The oxidation of the imidazole ring can be initiated by hydroxyl radicals, which preferentially add to the C5 position. rsc.orgsemanticscholar.orgresearchgate.net The resulting adduct can then react with molecular oxygen. rsc.orgsemanticscholar.org The photo-oxidation of imidazole derivatives can be accelerated by the formation of planar quinoid oxidation-state structures. rsc.org

Reactions with hydrogen fluoride reagents can lead to hydrofluorination of the vinyl group. nih.gov The use of protic tetrafluoroborates as tunable reagents allows for the hydrofluorination of alkynes, and similar reactivity can be expected with the vinyl group of this compound. nih.gov

Rearrangements and Migrations

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.de this compound and its derivatives can undergo such transformations, particularly involving the bulky trityl group.

A significant rearrangement observed in the chemistry of this compound is the thermal 1,3-trityl migration. nih.govacs.org This migration is a key step in the domino reaction sequences that follow the initial Diels-Alder reaction. nih.govacs.org The migration is believed to be sterically driven, where the bulky trityl group moves from one nitrogen atom of the imidazole ring to the other to relieve steric strain. acs.orgacs.org This N-to-N trityl migration has been shown to occur under thermal conditions. acs.org

The trityl group is a widely used protecting group, and its migration is a known phenomenon in various chemical systems. researchgate.netacgpubs.org In the context of this compound, this migration adds another layer of complexity and synthetic potential to its reactivity profile.

Thermal 1,3-Trityl Migrations (N→N Trityl Migrations)

Under thermal conditions, this compound and related tritylimidazoles undergo sterically driven 1,3-trityl migrations. acs.orgnih.govresearchgate.net This process involves the intramolecular transfer of the bulky trityl (triphenylmethyl) group from one nitrogen atom of the imidazole ring to the other. This N→N migration is a key transformation that can be harnessed in sequential reactions. acs.orgnih.gov The reaction's discovery corrected previous assumptions in the literature regarding the thermal stability of the N-trityl bond in such systems. nih.govresearchgate.net

Mechanistic Elucidation of Trityl Migrations

The driving force for the N→N trityl migration is primarily steric hindrance. acs.orgnih.gov The bulky trityl group seeks the less sterically crowded nitrogen position on the imidazole ring. The thermal energy supplied to the system provides the necessary activation energy for the trityl group to dissociate and re-associate at the adjacent nitrogen atom. This intramolecular rearrangement is a critical mechanistic step that enables more complex molecular architectures to be built from the imidazole scaffold. acs.org

Role of Migrations in Diastereoselective Domino Reaction Sequences

The thermal 1,3-trityl migration is a pivotal event in several highly diastereoselective domino reaction sequences. acs.orgnih.gov These one-pot sequences allow for the construction of architecturally complex molecules with a high degree of stereocontrol. nih.gov Examples of such sequences include:

Diels-Alder / acs.orgresearchgate.net-H shift / acs.orgresearchgate.net-trityl migration

Diels-Alder / acs.orgresearchgate.net-H shift / acs.orgresearchgate.net-trityl migration / Michael reaction

In these cascades, the initial reactions create a sterically hindered intermediate, which then triggers the N→N trityl migration to relieve steric strain. This migration reconfigures the molecule, setting the stage for subsequent, highly diastereoselective reactions. acs.orgnih.gov The strategic placement of the trityl migration within the domino sequence is therefore essential for achieving the desired complex molecular structure. acs.org

Metal-Mediated and Organometallic Reactions

Lithiation of the Imidazole Ring

A versatile method for the functionalization of imidazoles is through lithiation at the C2 position. The isoprene-mediated lithiation of N-alkylimidazoles using lithium metal is an effective methodology for generating 2-lithio-imidazole derivatives. sciforum.netresearchgate.netlookchem.com This technique uses isoprene (B109036) as a promoting agent for the lithiation process. lookchem.com The reaction proceeds by treating the N-substituted imidazole with an excess of lithium metal in the presence of isoprene. sciforum.net

The amount of isoprene used can significantly impact the yield of the subsequent functionalized product. Studies on related N-alkylimidazoles have shown that increasing the molar equivalent of isoprene relative to the imidazole substrate can dramatically improve reaction yields. sciforum.net

| Entry | Isoprene (mol%) | Yield (%) |

|---|---|---|

| 1 | 20 | Traces |

| 2 | 100 | 56 |

| 3 | 200 | 94 |

Data derived from a study on the isoprene-mediated lithiation of racemic 1-(1-methylheptyl)-1H-imidazole followed by reaction with pivalaldehyde. sciforum.net

The proposed mechanism involves isoprene acting as an electron carrier and/or a hydrogen acceptor, facilitating the deprotonation of the imidazole ring by lithium metal. researchgate.net

Once the 2-lithio-N-tritylimidazole intermediate is generated, it serves as a potent nucleophile for a variety of subsequent functionalization reactions. This organolithium intermediate can react with a range of electrophiles to introduce new substituents at the C2 position of the imidazole ring. sciforum.netlookchem.com

Nucleophilic Addition Reactions (e.g., of Imidazole-4-carbaldehydes with Grignard Reagents)

Nucleophilic addition is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, attacks an electron-deficient center in a molecule. In the context of imidazole derivatives, this reactivity is prominently exemplified by the reaction of imidazole-4-carbaldehydes with organometallic compounds like Grignard reagents. While direct studies on the nucleophilic addition to the vinyl group of this compound are not extensively documented, the reaction of Grignard reagents with imidazole-4-carbaldehydes provides a well-established model for the reactivity of imidazole-based aldehydes. This reaction is a powerful tool for the formation of new carbon-carbon bonds, leading to the synthesis of secondary alcohols. libretexts.orgbrainkart.comorganicchemistrytutor.comyoutube.com

The general mechanism for the nucleophilic addition of a Grignard reagent (R-MgX) to an aldehyde, such as an imidazole-4-carbaldehyde, begins with the nucleophilic attack of the carbanion-like alkyl or aryl group (R) from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. pressbooks.pubyoutube.comyoutube.com This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In the subsequent step, a proton source, typically a dilute acid, is added to the reaction mixture in a process known as a "workup". masterorganicchemistry.com The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final product, a secondary alcohol. brainkart.compressbooks.pubkhanacademy.org

Table 1: Synthesis of Secondary Alcohols from Imidazole-4-carbaldehyde via Grignard Reaction

| Entry | Imidazole-4-carbaldehyde Derivative | Grignard Reagent (R-MgX) | Solvent | Product (Secondary Alcohol) |

| 1 | 1-Trityl-1H-imidazole-4-carbaldehyde | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | 1-(1-Trityl-1H-imidazol-4-yl)ethanol |

| 2 | 1-Trityl-1H-imidazole-4-carbaldehyde | Ethylmagnesium bromide (CH₃CH₂MgBr) | Tetrahydrofuran (B95107) (THF) | 1-(1-Trityl-1H-imidazol-4-yl)propan-1-ol |

| 3 | 1-Trityl-1H-imidazole-4-carbaldehyde | Phenylmagnesium bromide (C₆H₅MgBr) | Diethyl ether | Phenyl(1-trityl-1H-imidazol-4-yl)methanol |

| 4 | 1-Trityl-1H-imidazole-4-carbaldehyde | Vinylmagnesium bromide (CH₂=CHMgBr) | Tetrahydrofuran (THF) | 1-(1-Trityl-1H-imidazol-4-yl)prop-2-en-1-ol |

Detailed Research Findings

Research into the Grignard reaction with aldehydes and ketones has established it as a reliable and efficient method for alcohol synthesis. organicchemistrytutor.comyoutube.com The reaction is typically carried out in aprotic solvents such as diethyl ether or tetrahydrofuran (THF), which are essential for stabilizing the Grignard reagent. youtube.com The presence of any protic species, such as water or alcohols, must be strictly avoided as Grignard reagents are strong bases and will be quenched by protonation. libretexts.org

The reaction mechanism is generally considered to be a nucleophilic addition, although for sterically hindered substrates, a single-electron transfer (SET) mechanism may be involved. organic-chemistry.org The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub

The reaction of Grignard reagents with aldehydes is a key step in the synthesis of a wide array of more complex molecules. brainkart.commasterorganicchemistry.com For instance, the synthesis of primary vinylarenes, which are important monomers, can be achieved through a Peterson olefination, which involves the addition of a silylmethyl Grignard reagent to an aldehyde. nih.gov While the vinyl group in this compound is an unsaturated system, its reactivity towards nucleophiles like Grignard reagents is expected to be significantly lower than that of a carbonyl group. Conjugate addition to activated vinyl systems is a known reaction, but the vinyl group in 4-vinylimidazole derivatives typically undergoes polymerization or other reactions at the double bond. researchgate.netrsc.orgnih.gov

Derivatization and Functionalization Strategies Utilizing 1 Trityl 4 Vinyl 1h Imidazole

Synthesis of Substituted Imidazole (B134444) Derivatives

The unique structure of 1-trityl-4-vinyl-1H-imidazole allows for targeted modifications at different positions of the imidazole core and the vinyl side chain.

Regioselective Functionalization Approaches

A key strategy for the functionalization of this compound involves regioselective lithiation. The trityl group at the N-1 position effectively directs deprotonation to the C-2 position of the imidazole ring. Treatment of this compound with a strong base, such as n-butyllithium, results in the formation of 2-lithio-1-trityl-4-vinylimidazole. umich.edu This lithiated intermediate is a powerful nucleophile that can react with various electrophiles to introduce substituents specifically at the C-2 position, a method that provides access to a class of new polymerizable monomers. umich.edu

Preparation of 1,4-Disubstituted Imidazoles

While this compound is itself a 1,4-disubstituted imidazole, its vinyl group is a key site for further modification to create a diverse array of other 1,4-disubstituted derivatives. The double bond of the vinyl group readily undergoes addition reactions. For instance, halofluorination reactions, such as bromofluorination, introduce new substituents onto the ethyl side chain at the C-4 position. nih.govacs.org This approach allows for the modification of the side chain while leaving the imidazole core and the N-1 trityl group intact, leading to complex 1,4-disubstituted imidazole structures. nih.govacs.org

Synthesis of 1-Trityl-2-methyl-4-vinylimidazole

Leveraging the regioselective lithiation at the C-2 position, 1-trityl-2-methyl-4-vinylimidazole can be synthesized. The process begins with the formation of the 2-lithio-1-trityl-4-vinylimidazole intermediate by reacting the starting material with n-butyllithium. umich.edu This intermediate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce a methyl group at the C-2 position. This targeted synthesis yields a new monomer, 1-trityl-2-methyl-4-vinylimidazole, which can be used for polymerization. umich.edu

Formation of Fluorinated Imidazole Derivatives

This compound has proven to be an exceptionally useful precursor for the synthesis of side-chain fluorinated imidazole derivatives, including analogues of histamine (B1213489). nih.govacs.org

Application as Building Blocks for Side-Chain Fluorinated Histamines

The development of synthetic routes to side-chain fluorinated histamines relies heavily on this compound as a key starting material. nih.govacs.org The vinyl group provides a convenient anchor point for the introduction of fluorine atoms onto the side chain adjacent to the imidazole ring. nih.govacs.org After the side-chain is appropriately fluorinated, subsequent chemical transformations, including deprotection of the trityl group, yield the target fluorinated histamine analogues. nih.govacs.org These fluorinated molecules are of significant interest in medicinal chemistry as they can exhibit altered biological properties compared to their non-fluorinated counterparts. acs.org

Preparation of β-Fluoro- and β,β-Difluorohistamine Precursors

A direct and convenient route to precursors for β-fluorohistamine and β,β-difluorohistamine starts with this compound. nih.govacs.org The synthesis involves the addition of "FBr," an electrophilic fluorine source, across the vinyl double bond. nih.govacs.org

The addition of "FBr" to this compound proceeds with Markovnikov regioselectivity to produce 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole. nih.govacs.org This monofluorinated compound serves as the direct precursor to β-fluorohistamine. nih.govacs.org

To create the precursor for β,β-difluorohistamine, an elimination reaction is first performed on 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole to generate an intermediate, 4-(1-fluorovinyl)-1-trityl-1H-imidazole. acs.org A second addition of "FBr" to this fluorinated olefin yields 4-(2-bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole. nih.govacs.org This difluorinated product is the key precursor that can be converted into β,β-difluorohistamine. nih.govacs.org

Interactive Data Table: Synthesis of Fluorinated Histamine Precursors

| Starting Material | Reagents | Product | Application | Reference |

| This compound | "FBr" | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole | Precursor to β-fluorohistamine | nih.govacs.org |

| 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole | 1. K₂CO₃, DMF2. "FBr" | 4-(2-Bromo-1,1-difluoroethyl)-1-trityl-1H-imidazole | Precursor to β,β-difluorohistamine | nih.govacs.org |

Construction of Complex Polycyclic Architectures

The strategic utilization of this compound as a versatile building block has enabled the development of elegant and efficient pathways for the construction of intricate polycyclic molecular frameworks. This section details the derivatization and functionalization strategies that leverage the unique reactivity of this compound, focusing on its application in Diels-Alder initiated domino reactions, sequential Diels-Alder/ene reactions, and the synthesis of bicyclic imidazole systems.

Diels-Alder Initiated Domino Reactions for Architecturally Complex Molecules

This compound serves as a competent diene in Diels-Alder reactions, initiating highly diastereoselective domino sequences that lead to the formation of architecturally complex molecules. nih.gov Under thermal conditions, the initial Diels-Alder cycloaddition is followed by a cascade of reactions, including a nih.govacs.org-H shift and a sterically driven N→N nih.govacs.org-trityl migration. nih.govacs.org This sequence of events has been shown to produce complex polycyclic structures with a high degree of stereocontrol. acs.org

These domino reactions are notable for their ability to construct multiple rings and stereocenters in a single, efficient process. mdpi.com The trityl group plays a crucial role, not only as a protecting group for the imidazole nitrogen but also as a key participant in the reaction cascade through its migratory aptitude. nih.govacs.org The thermal conditions drive the reaction, and the steric bulk of the trityl group influences the stereochemical outcome of the subsequent migrations. nih.gov This methodology provides a powerful tool for the synthesis of diverse and complex molecular architectures originating from the relatively simple this compound precursor. nih.govacs.org

A representative domino reaction sequence involves the initial Diels-Alder reaction, followed by a nih.govacs.org-H shift and a nih.govacs.org-trityl migration. nih.gov In some cases, this cascade can be extended to include a Michael reaction, further increasing the molecular complexity of the final product. nih.govacs.org

Table 1: Key Steps in Diels-Alder Initiated Domino Reactions of this compound nih.govacs.org

| Step | Reaction Type | Description |

| 1 | Diels-Alder Cycloaddition | The 4-vinylimidazole system acts as a diene, reacting with a dienophile to form an initial cycloadduct. |

| 2 | nih.govacs.org-H Shift | A thermally induced sigmatropic rearrangement of a hydrogen atom. |

| 3 | nih.govacs.org-Trityl Migration | A sterically driven migration of the trityl group from one nitrogen atom of the imidazole ring to another. |

| 4 (Optional) | Michael Reaction | A nucleophilic addition to an α,β-unsaturated carbonyl compound, further functionalizing the molecule. |

Sequential Diels-Alder/Ene Reactions

A powerful strategy for the diastereoselective synthesis of complex molecules involves a two-step process combining a Diels-Alder reaction with a subsequent intermolecular ene reaction. researchgate.net The initial Diels-Alder cycloadducts formed from 4-vinylimidazoles, such as this compound, and a suitable dienophile can undergo a facile ene reaction. researchgate.net This sequential approach allows for the controlled formation of up to five new stereocenters with high diastereocontrol and excellent atom economy. researchgate.net

The process begins with the Diels-Alder reaction between the vinylimidazole and a dienophile, for instance, N-phenylmaleimide, to create a tetrahydrobenzimidazole derivative. researchgate.net This intermediate, which possesses an alkene functionality, can then participate in an ene reaction with an appropriate enophile. researchgate.net This sequence has proven effective in transferring chirality and further functionalizing the molecule, leading to highly substituted and stereochemically rich polycyclic systems. researchgate.net

Access to Bicyclic Imidazole Frameworks (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole)

The reaction of this compound and its derivatives in Diels-Alder reactions provides a direct route to the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core structure. researchgate.netresearchgate.net These bicyclic frameworks are valuable scaffolds in medicinal chemistry and natural product synthesis. mdpi.comnih.gov The cycloaddition of 4-vinylimidazoles with various dienophiles, such as N-phenylmaleimide, can proceed at room temperature to afford high yields of the initial cycloadduct as a single stereoisomer. mdpi.comresearchgate.net

In certain instances, the resulting Diels-Alder adduct precipitates from the reaction mixture, which simplifies isolation and prevents potential aromatization that can occur during chromatographic purification. mdpi.comresearchgate.net The versatility of this approach is further demonstrated by its application in both intermolecular and intramolecular variants. mdpi.comnih.gov The synthesis of functionalized 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles highlights the utility of 4-vinylimidazoles as key synthons for constructing complex heterocyclic systems. researchgate.net

Table 2: Synthesis of Substituted 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles researchgate.netresearchgate.net

| Diene | Dienophile | Product Core Structure | Key Features |

| This compound | N-Phenylmaleimide | 4,5,6,7-tetrahydro-1H-benzo[d]imidazole | High diastereoselectivity; potential for subsequent ene reaction. |

| Substituted 4-vinylimidazoles | N-Phenylmaleimide | Substituted 4,5,6,7-tetrahydro-1H-benzo[d]imidazole | Access to a variety of functionalized bicyclic imidazoles. |

Polymerization Pathways and Macromolecular Architectures Involving 1 Trityl 4 Vinyl 1h Imidazole

Homopolymerization of 1-Trityl-4-vinyl-1H-imidazole

The homopolymerization of this compound can be achieved through free-radical polymerization. This process involves the initiation of the vinyl group of the monomer to form a growing polymer chain. The monomer, 1-trityl-4-vinylimidazole, is prepared by the direct tritylation of 4(5)-vinylimidazole umich.edu. The polymerization is typically carried out in a solution using a free-radical initiator, such as azobisisobutyronitrile (AIBN) umich.edu. The presence of the large trityl group on the imidazole (B134444) ring introduces significant steric hindrance, which can affect the polymerization kinetics and the stereochemistry of the resulting polymer, poly(1-trityl-4-vinylimidazole) umich.edu.

The free-radical polymerization of vinyl monomers like this compound proceeds through the classical three stages: initiation, propagation, and termination.

Initiation: The process begins with the thermal decomposition of an initiator, such as AIBN, to generate primary radicals. These highly reactive radicals then add across the vinyl double bond of a this compound monomer, forming an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. The bulky trityl group likely influences the approach of incoming monomers, potentially affecting the tacticity (stereochemistry) of the final polymer chain. However, studies comparing poly[4(5)-vinylimidazole] obtained from the hydrolysis of poly(1-trityl-4-vinylimidazole) with that prepared directly from 4(5)-vinylimidazole have found their stereochemistry to be similar, suggesting the trityl group does not heavily influence the final polymer's stereochemistry umich.edu.

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer radicals join to form a single chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end).

For related vinylimidazoles, it has been noted that the polymerization rate can be influenced by factors such as pH. For instance, the polymerization of N-vinylimidazole is very slow at a natural pH of 9 due to degradative radical addition to the monomer, but the rate increases at lower pH levels researchgate.net.

Copolymerization Strategies with Diverse Vinyl and Acrylic Monomers (Contextual to Vinylimidazoles)

While specific data on the copolymerization of this compound is limited, extensive research has been conducted on the copolymerization of the parent monomer, 1-vinylimidazole (B27976) (1-VIM), with a variety of vinyl and acrylic comonomers. These strategies are employed to tailor the properties of the final polymer, creating materials with specific functionalities for diverse applications wikipedia.org.

Common comonomers for 1-vinylimidazole include:

Vinylpyrrolidone (VP): Copolymers of 1-VIM and VP are synthesized to create water-soluble polymers with applications as dye transfer inhibitors in detergents researchgate.net.

Acrylic Acid (AA) and Methacrylic Acid (MAA): Copolymerization with acrylic acids results in the formation of polyampholytes—polymers that carry both acidic and basic groups. These copolymers exhibit isoelectric points that vary with the monomer composition researchgate.netresearchgate.net. The reactivity ratios for the 1-VIM and sodium acrylate (B77674) system have been estimated as r₁(VIM) = 0.54 and r₂(AA) = 1.3 researchgate.netresearchgate.net.

Acrylonitrile (AN): Copolymers of AN and 1-VIM are synthesized for applications such as precursors for carbon fibers. The incorporation of VIM can alter the thermal behavior and melt processability of the polymer researchgate.net.

Butyl Acrylate (BuA): Poly(vinylimidazole-co-butyl acrylate) has been investigated for membrane-based CO2 separation dtu.dk.

Vinyl Acetate (B1210297): 1-VIM can be copolymerized with vinyl acetate to produce coatings for lithographic printing plates wikipedia.org.

| Comonomer | Resulting Copolymer Type | Potential Application | Reference |

|---|---|---|---|

| Vinylpyrrolidone | Water-Soluble Copolymer | Detergent Additives | researchgate.net |

| Acrylic Acid | Polyampholyte | Bioseparation | researchgate.netresearchgate.net |

| Acrylonitrile | Functional Copolymer | Carbon Fiber Precursors | researchgate.net |

| Butyl Acrylate | Copolymer Membrane | CO2 Separation | dtu.dk |

Functionalization of Polymeric Materials via this compound-Derived Units

A key feature of poly(1-trityl-4-vinylimidazole) is its utility as a precursor to a functionalized polymer. The trityl (triphenylmethyl) group is a bulky protecting group that can be readily removed from the polymer backbone via acid hydrolysis. Treating poly(1-trityl-4-vinylimidazole) with aqueous acetic acid effectively cleaves the trityl group to yield poly[4(5)-vinylimidazole] umich.edu.

This deprotection reaction transforms the polymer, unmasking the imidazole functionality. Poly[4(5)-vinylimidazole] is a polymeric weak base with a nucleophilic imidazole ring, making it suitable for a range of post-polymerization functionalization reactions and applications, including its use in creating proton-conductive membranes rit.edu. The ability to polymerize the monomer with the bulky protecting group and then remove it offers a strategic advantage for creating well-defined functional polymers that might be difficult to synthesize directly from the unprotected monomer.

Thermal Properties of Polymers Derived from this compound and Related Vinylimidazoles (Focus on structural correlations)

The thermal stability of polymers derived from vinylimidazoles is a critical property for their application in various fields. The bulky trityl group in poly(1-trityl-4-vinylimidazole) would be expected to increase the glass transition temperature (Tg) due to the restricted chain mobility. Upon removal of the trityl group, the resulting poly[4(5)-vinylimidazole] exhibits its own distinct thermal characteristics.

Systematic investigations into the thermal decomposition of poly(N-vinylimidazole) (PVIm), a closely related polymer, reveal that decomposition occurs in one primary step between 340°C and 500°C acs.orgfigshare.comresearchgate.net. The main decomposition products are 1H-imidazole and 1-vinylimidazole, formed through side-group elimination and main-chain scission followed by depolymerization, respectively acs.orgfigshare.comresearchgate.net. The formation of 1H-imidazole begins at a lower temperature (around 400°C) compared to the formation of 1-vinylimidazole (around 430°C) acs.org. For poly[4(5)-vinylimidazole], thermal gravimetric analysis (TGA) has shown a decomposition transition at approximately 300°C rit.edu.

The glass transition temperature (Tg) is highly dependent on the specific structure of the polymer, including the position of the vinyl group on the imidazole ring and the presence of any substituents. For poly(N-vinylimidazole), a Tg of 171°C has been reported acs.org. The Tg of vinylimidazolium-based poly(ionic liquid)s is significantly influenced by the nature of the counter-ion, with values ranging widely from 48°C to 217°C depending on the specific alkyl substituents and anions present nih.gov. This demonstrates the strong correlation between the macromolecular structure and the resulting thermal properties.

| Polymer | Thermal Property | Value (°C) | Measurement Technique | Reference |

|---|---|---|---|---|

| Poly(N-vinylimidazole) | Decomposition Range | 340 - 500 | TGA | acs.orgfigshare.comresearchgate.net |

| Poly(N-vinylimidazole) | Glass Transition (Tg) | 171 | DSC | acs.org |

| Poly[4(5)-vinylimidazole] | Decomposition Temp. | ~300 | TGA | rit.edu |

| Poly(3-ethyl-1-vinylimidazolium) Bromide | Glass Transition (Tg) | 217 | DSC | nih.gov |

| Poly(3-butyl-1-vinylimidazolium) TFSI | Glass Transition (Tg) | 48 | DSC | nih.gov |

Computational and Theoretical Investigations of 1 Trityl 4 Vinyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-trityl-4-vinyl-1H-imidazole, these calculations can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structures and energies of organic compounds. nih.gov For imidazole (B134444) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable geometric and electronic data. plos.org In the case of this compound, DFT would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles.

The optimization process seeks the lowest energy conformation of the molecule. A key structural feature is the orientation of the bulky trityl (triphenylmethyl) group relative to the planar imidazole ring. Steric hindrance between the phenyl rings of the trityl group and the imidazole ring dictates the most stable rotational conformation. The vinyl group's orientation is also critical, as its conjugation with the imidazole ring can influence the electronic properties.

Interactive Table: Predicted Geometric Parameters of this compound from DFT Calculations

Note: This data is representative and based on typical values for similar molecular fragments, as specific DFT studies on this exact molecule are not publicly available.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | N1-C(Trityl) | 1.48 Å |

| Bond Length | C4-C(Vinyl) | 1.47 Å |

| Bond Length | C(Vinyl)-C(Vinyl) | 1.34 Å |

| Bond Angle | C2-N1-C(Trityl) | 125.5° |

| Bond Angle | C5-C4-C(Vinyl) | 128.0° |

| Dihedral Angle | C5-C4-C(Vinyl)-C(Vinyl) | 179.5° (near planar) |

The electronic structure of this compound governs its reactivity and spectroscopic properties. Computational methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are used to analyze electron distribution and orbital interactions. nih.gov

The trityl group, while sterically bulky, is generally considered an electron-donating group through induction, which can increase the electron density on the imidazole ring. The vinyl group is a π-system that can conjugate with the imidazole ring, allowing for delocalization of electrons. This conjugation is crucial for its participation in reactions like cycloadditions.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical reactivity. For this compound, the HOMO is expected to be located primarily on the vinyl and imidazole moieties, making them susceptible to electrophilic attack. The LUMO would likely be distributed over the same conjugated system, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net

Interactive Table: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates sites for electrophilic attack |

| LUMO | -1.2 | Indicates sites for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

The vinyl group of this compound makes it a suitable dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions. nih.govvu.nl Computational modeling can be used to map the potential energy surface of these reactions, identifying the transition state structures.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction. Geometric analysis of the transition state reveals the degree of bond formation and breaking, indicating whether the mechanism is synchronous or asynchronous. researchgate.net For a Diels-Alder reaction involving the vinyl group, computational studies would predict the stereoselectivity and regioselectivity by comparing the activation energies of different possible reaction pathways.

The N-trityl group is often used as a protecting group for the imidazole nitrogen. While generally stable, it can migrate under certain conditions (e.g., thermal or acidic). Computational modeling can be employed to investigate the mechanism of a potential 1,2- or 1,3-migration of the trityl group between nitrogen atoms or to a carbon atom of the imidazole ring.

Such a study would involve locating the transition state for the intramolecular rearrangement. The high activation energy expected for such a process would explain the general stability of the N-trityl bond. The calculations could also explore the possibility of an intermolecular migration mechanism, which might proceed through a dissociated trityl cation intermediate.

Lithiation is a common method for functionalizing imidazole rings. The regioselectivity of this reaction is often controlled by the nature of the substituent on the nitrogen atom. Computational modeling using DFT can be used to study the mechanism of lithiation of this compound.

The bulky trityl group is expected to direct lithiation to the C2 position due to steric hindrance at the C5 position. Computational studies can model the interaction of the imidazole derivative with a lithiating agent (e.g., n-butyllithium). By calculating the energies of possible intermediates and transition states, the most favorable reaction pathway can be determined. These calculations can help rationalize the observed regioselectivity or predict it in the absence of experimental data.

Prediction of Reactivity Patterns and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. These theoretical investigations are crucial for understanding the chemical behavior of the compound and guiding synthetic strategies. Methods based on Density Functional Theory (DFT) are commonly employed to explore the electronic structure and predict reaction sites.

Key computational approaches for predicting reactivity include:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electron-rich and electron-poor regions. For this compound, an MEP map would likely show negative potential (red and yellow areas), indicating nucleophilic character, around the N-3 nitrogen of the imidazole ring and across the π-system of the vinyl group. Regions of positive potential (blue areas) would indicate electrophilic character. This allows for the prediction of sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack. For this compound, the HOMO is expected to be localized on the imidazole ring and the vinyl group, suggesting these are the primary sites for reactions with electrophiles.

The LUMO represents the lowest energy space for an incoming electron and is associated with the molecule's ability to accept electrons. The regions where the LUMO density is highest are the most likely sites for nucleophilic attack.

Fukui Functions and Dual Descriptors: These are more advanced reactivity descriptors derived from conceptual DFT. They provide a quantitative measure of the reactivity at each atomic site in a molecule, allowing for a more precise prediction of regioselectivity in reactions such as additions, substitutions, and pericyclic reactions.

For this compound, these computational models would be used to compare the reactivity of the imidazole ring versus the vinyl substituent. The imidazole ring itself is an electron-rich aromatic system, typically reactive towards electrophiles at the C-5 position. The vinyl group is susceptible to electrophilic addition and can participate in pericyclic reactions, such as Diels-Alder reactions. biosynth.comruixibiotech.com Theoretical calculations of activation energies for various potential reaction pathways can determine the most favorable kinetic product, thus predicting the regioselectivity.

Aromaticity Studies of Imidazole Rings with N-Substituents

The aromaticity of the imidazole ring is a key determinant of its stability and chemical properties. Aromaticity is characterized by cyclic delocalization of π-electrons, leading to energetic stabilization, geometric planarity, and specific magnetic properties. The introduction of a substituent on the N-1 nitrogen atom can significantly modulate the aromatic character of the imidazole ring.

Computational chemistry offers several indices to quantify aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. HOMA values range from 0 (for a non-aromatic system) to 1 (for a fully aromatic system, like benzene). It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a perfect aromatic system.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Aromatic systems are characterized by negative NICS values, indicating a diamagnetic ring current, while antiaromatic systems have positive values.

Studies on various N-substituted imidazoles have shown that the nature of the substituent has a pronounced effect on the ring's aromaticity. Generally, the aromaticity of azole rings is less robust to N-substitution compared to C-substitution on benzene rings. scispace.com The electronic properties of the substituent are particularly influential. Electron-withdrawing groups attached to the N-1 position tend to pull electron density from the ring, disrupting the π-electron delocalization and thereby decreasing the aromaticity.

The trityl group (triphenylmethyl) on this compound is a very bulky substituent. While it is generally considered to be weakly electron-donating through induction, its primary influence may be steric. The bulkiness of the three phenyl rings could force a non-planar arrangement, which would hinder π-orbital overlap and potentially reduce the aromaticity of the imidazole ring.

The following table presents calculated aromaticity indices for imidazole with various N-substituents, illustrating the impact of substituent electronic effects. scispace.com

Data sourced from a 2011 study in The Journal of Physical Chemistry A. scispace.com

Q & A

Q. What are the optimal synthetic routes for 1-trityl-4-vinyl-1H-imidazole, and how can purity be validated?

Methodological Answer: The synthesis of this compound derivatives typically involves regioselective cross-coupling reactions. For example, palladium-catalyzed coupling of trityl-protected imidazoles with vinyl halides (e.g., vinyl bromide) under inert atmospheres (N₂/Ar) is a common approach. Flash chromatography using gradients of ethyl acetate/hexane (e.g., 20–50%) is recommended for purification . Purity validation requires 1H/13C NMR to confirm structural integrity (e.g., vinyl proton signals at δ 5.0–6.5 ppm, trityl aromatic protons at δ 7.2–7.5 ppm) and elemental analysis (C, H, N) to verify stoichiometric ratios (e.g., deviations <0.3% from theoretical values) .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

Methodological Answer:

- 1H NMR : The trityl group exhibits three distinct aromatic proton environments (δ 7.2–7.5 ppm), while the vinyl group shows characteristic splitting patterns (e.g., trans-vinyl protons as a doublet of doublets with J ≈ 16 Hz) .

- 13C NMR : The trityl carbons appear as a singlet at ~140 ppm (quaternary carbons), and the vinyl carbons resonate at ~115–125 ppm .

- IR Spectroscopy : A strong C=C stretch at ~1600–1650 cm⁻¹ confirms the vinyl group, while N–H stretches (if present) are absent due to trityl protection .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the vinyl group of this compound?

Methodological Answer: Regioselective functionalization can be achieved via:

- π-Deficient Dienophiles : Base-catalyzed reactions (e.g., K₂CO₃/DMF) with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) yield fused imidazoles (e.g., pyrrolo[1,2-a]imidazoles) through pseudo-Michael additions .

- Electrophilic Substitution : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C enables selective substitution at the vinyl group’s α-position .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) modifies the vinyl group while retaining the trityl moiety .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer:

- Crystallization : Use slow vapor diffusion (e.g., CH₂Cl₂/hexane) to obtain single crystals.

- Data Collection : Employ a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Structure Refinement : SHELXL-2018/3 (via OLEX2 GUI) refines anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12, and goodness-of-fit (GOF) ≈ 1.05 .

- Validation : Check for π-π stacking (trityl-phenyl distances ≈ 3.5–4.0 Å) and torsional angles (vinyl group coplanarity with imidazole) using PLATON .

Q. What computational methods predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level (Gaussian 16) to map frontier molecular orbitals (FMOs). The HOMO of the vinyl group (−5.2 eV) indicates nucleophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to assess steric hindrance from the trityl group .

- Docking Studies (e.g., AutoDock Vina) : Evaluate binding affinities to biological targets (e.g., cytochrome P450 enzymes) with RMSD thresholds <2.0 Å .

Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies between experimental and calculated elemental analysis data?

Methodological Answer:

- Systematic Errors : Recalibrate microanalytical instruments (e.g., CHNS analyzer) using acetanilide standards.

- Sample Purity : Repeat flash chromatography (≥95% purity by HPLC, C18 column, MeCN/H₂O mobile phase) to remove residual solvents (e.g., DMF) that skew C/N ratios .

- Hydration/Solvation : TGA (thermogravimetric analysis) at 10°C/min up to 200°C identifies adsorbed moisture, which inflates H% values .

Q. What experimental controls validate the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use CLSI guidelines (Clinical and Laboratory Standards Institute) with ciprofloxacin (1 µg/mL) and clotrimazole (10 µg/mL) as positive controls. Report MIC (minimum inhibitory concentration) values in triplicate .

- Cytotoxicity : MTT assays (HeLa cells, 24 h exposure) with IC₅₀ calculations (GraphPad Prism) and comparison to phenylbutazone .

- False Positives : Include DMSO vehicle controls (≤0.1% v/v) to rule out solvent-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.